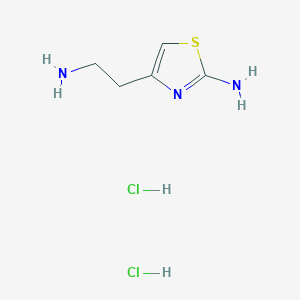

4-(2-Aminoethyl)thiazol-2-amine dihydrochloride

Description

Propriétés

IUPAC Name |

4-(2-aminoethyl)-1,3-thiazol-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S.2ClH/c6-2-1-4-3-9-5(7)8-4;;/h3H,1-2,6H2,(H2,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGXJUJXMQAWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride typically involves the reaction of 2-aminothiazole with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is achieved through crystallization or recrystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. Studies have shown that derivatives of thiazole, including 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride, exhibit potent activity against a range of pathogenic microorganisms. In vitro evaluations indicated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against species like Candida albicans and Aspergillus niger .

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 20–28 μg/mL |

| Bacillus subtilis | Antibacterial | 20–24 μg/mL |

| Candida albicans | Antifungal | 32–42 μg/mL |

| Aspergillus niger | Antifungal | 32–42 μg/mL |

Anticancer Properties

Research has indicated that compounds based on the thiazole structure possess anticancer activities. The aminoethyl side chain in this compound may enhance its interaction with cancer cell targets, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it can inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, including the Hantzsch reaction, which allows for the creation of complex thiazole derivatives . The dihydrochloride salt form enhances solubility in aqueous solutions, facilitating its application in biological assays.

Structural Comparisons

The structural uniqueness of this compound can be compared to other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Aminothiazole | Heterocyclic amine | Precursor for sulfa drugs; used in thyroid treatment |

| 5-(2-Aminoethyl)-4-methyl-thiazol-2-amine | Methylated derivative | Enhanced lipophilicity; potential for different biological activity |

| 4-(Aminomethyl)thiazol-2-amine | Aminomethyl derivative | Different side chain; varied pharmacological profile |

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives in various therapeutic areas:

- A study published in Frontiers in Pharmacology highlighted the synthesis and evaluation of thiazole-based compounds for their anti-inflammatory activities, demonstrating significant inhibition of inflammatory markers .

- Research on antimicrobial activities associated with thiazole derivatives indicated strong inhibitory effects against multiple bacterial strains, reinforcing the potential of these compounds as lead candidates for drug development .

Mécanisme D'action

The mechanism of action of 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Positional Isomerism and Alkyl Substitution

- [2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride (CAS: 1134723-32-2): Structure: A methyl group replaces the hydrogen at position 4 of the thiazole ring. Molecular Formula: C₆H₁₁ClN₂S (178.68 g/mol). No biological data are reported, but alkyl groups often enhance metabolic stability .

- 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride (CID 126688): Structure: Aminoethyl and methyl groups occupy positions 5 and 4, respectively. Molecular Formula: C₆H₁₁N₃S·2HCl (216.13 g/mol). Key Differences: Positional isomerism may affect receptor binding; methyl substitution could sterically hinder interactions compared to the target compound .

Aromatic and Heteroaromatic Substituents

- 4-Amino-2-methyl-5-phenylthiazole Hydrochloride (CAS: 1461714-51-1): Structure: A phenyl group at position 5 and methyl at position 2. Molecular Formula: C₁₀H₁₁ClN₂S (226.72 g/mol). This compound’s anti-inflammatory activity (50 mg/kg dose in mice) suggests substituent-dependent efficacy .

- {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride: Structure: A 4-chlorophenyl group at position 3.

Core Heterocycle Modifications

Benzimidazole Analogs

- 2-(2-Aminoethyl)benzimidazole dihydrochloride (CAS: 4499-07-4): Structure: Benzimidazole core replaces thiazole. Molecular Formula: C₉H₁₁N₃·2HCl (234.13 g/mol). Key Differences: The benzimidazole core is bulkier and more planar, favoring intercalation into DNA or binding to purinergic receptors. This structural shift may reduce solubility compared to thiazole derivatives .

Activité Biologique

4-(2-Aminoethyl)thiazol-2-amine dihydrochloride is a thiazole-derived compound with significant biological activities, primarily due to its unique structural features. The thiazole core contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The compound is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen, along with an aminoethyl side chain that enhances its solubility and biological activity. Its dihydrochloride salt form improves aqueous solubility, facilitating its use in biological assays.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that compounds with thiazole rings often demonstrate antibacterial and antifungal properties. This compound's structure may enhance its binding affinity to microbial targets, making it effective against various pathogens .

- Anticancer Effects : Preliminary studies suggest that derivatives of thiazole compounds can induce cytotoxicity in cancer cell lines. For example, related thiazole derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cells .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, including cytochrome P450 enzymes, affecting the metabolism of other drugs and compounds.

- Cell Signaling Modulation : It can influence signaling pathways related to cell proliferation and apoptosis, potentially altering gene expression related to oxidative stress response .

- Binding Affinity : The compound's interactions with biomolecules such as receptors and enzymes can lead to either activation or inhibition of their functions, contributing to its pharmacological effects.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 5.64 µM to 22.9 µM .

Anticancer Activity

In another investigation, derivatives similar to 4-(2-Aminoethyl)thiazol-2-amine were tested against human cancer cell lines (A549, HeLa). Some derivatives showed significant cytotoxicity, suggesting that modifications to the thiazole structure could enhance anticancer properties. These findings indicate potential pathways for developing new anticancer agents based on this scaffold .

Comparative Analysis

The following table summarizes the biological activities of various thiazole derivatives compared to this compound:

| Compound Name | Activity Type | Notable Effects |

|---|---|---|

| This compound | Antimicrobial | Moderate activity against Gram-positive bacteria |

| 5-(2-Aminoethyl)-4-methyl-thiazol-2-amine | Anticancer | Significant cytotoxicity in cancer cell lines |

| 2-Aminothiazole | Precursor for drugs | Used in thyroid treatment; precursor for sulfa drugs |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride, and how can reaction parameters be optimized for higher yield?

- Methodological Answer : The compound is synthesized via condensation reactions under acidic conditions. For example, 2-aminothiazole derivatives can react with ethylamine precursors in acetic acid under reflux (3–5 hours). Post-reaction, solvent removal and recrystallization from DMF/acetic acid mixtures enhance purity. Parameters like molar ratios, reflux duration, and catalyst use (e.g., sodium acetate) significantly impact yield. Optimization studies suggest incremental adjustments to these variables to improve efficiency .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (1H, 13C) for structural elucidation of the thiazole ring and aminoethyl group.

- Mass spectrometry (ESI-MS) to confirm molecular weight and salt formation.

- X-ray crystallography to resolve protonation sites and hydrogen-bonding networks in the crystal lattice.

- HPLC-UV for purity assessment, complemented by elemental analysis for stoichiometric validation .

Q. What safety protocols are critical when handling hydrochloride salts of aminothiazole derivatives?

- Methodological Answer : Use fume hoods to avoid inhalation of fine powders. Personal protective equipment (gloves, lab coats) is mandatory. Storage should be in airtight containers under anhydrous conditions to prevent hydrolysis. Spills require neutralization with sodium bicarbonate before disposal. Safety data sheets (SDS) for analogous compounds highlight irritant risks to eyes and skin, necessitating immediate rinsing with water upon contact .

Advanced Research Questions

Q. How do protonation sites in hydrochloride salts influence intermolecular interactions and physicochemical stability?

- Methodological Answer : Protonation at specific nitrogen atoms (e.g., thiazole ring vs. aminoethyl group) dictates hydrogen-bonding patterns. For example, in mono-hydrobromide analogs, protonation at pyridine nitrogen forms 3D networks via N–H⋯Br⁻ and Owater–H⋯Br⁻ interactions, whereas methoxypyridine protonation creates zigzag chains. These differences affect solubility, hygroscopicity, and thermal stability, requiring crystallographic analysis during salt selection for drug formulation .

Q. What computational strategies predict the thermochemical properties of this compound, and how do they align with experimental data?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately calculates atomization energies and Gibbs free energy. Validation involves comparing computed thermochemical data (e.g., ΔGf°) with experimental calorimetry. Discrepancies >2.4 kcal/mol (as seen in similar systems) may necessitate solvent-effect corrections or alternative exchange-correlation functionals .

Q. How can contradictions in bioactivity data from different pharmacological assays be resolved?

- Methodological Answer : Conflicting results often stem from assay-specific variables (e.g., pH, ionic strength) or compound solubility. Orthogonal validation methods (e.g., surface plasmon resonance vs. fluorescence polarization) and molecular dynamics simulations to study ligand-receptor binding kinetics can clarify discrepancies. Dose-response curves and statistical meta-analysis further reconcile variability across studies .

Q. What strategies enable derivatization of this compound for structurally diverse libraries?

- Methodological Answer : The chloromethyl group in related thiazole hydrochlorides allows nucleophilic substitution with amines, thiols, or alcohols. For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions introduces aromatic diversity. Microwave-assisted synthesis reduces reaction times, while solid-phase techniques streamline purification. LC-MS and NMR track reaction progress and regioselectivity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthesis yields for this compound?

- Methodological Answer : Yield disparities often arise from variations in reflux duration, solvent purity, or workup procedures. Systematic replication studies under controlled conditions (e.g., inert atmosphere, standardized reagent grades) are critical. Statistical tools like Design of Experiments (DoE) identify influential factors (e.g., temperature, catalyst loading), enabling robust process optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.